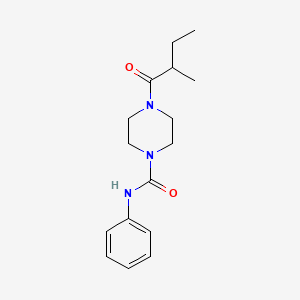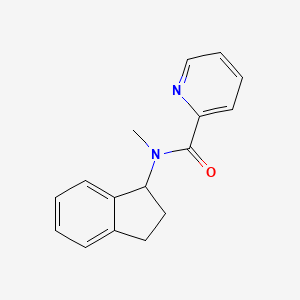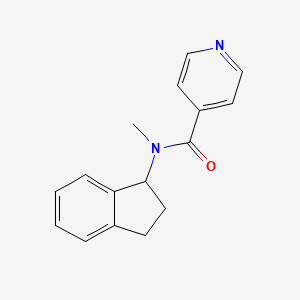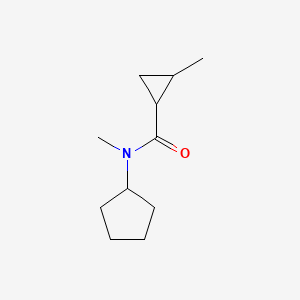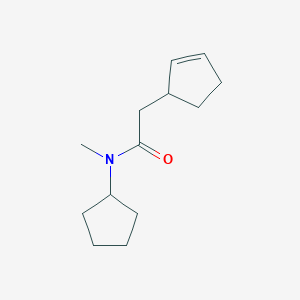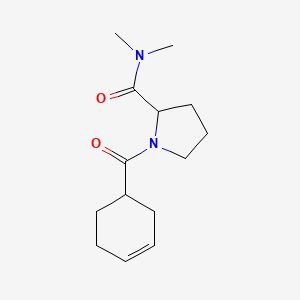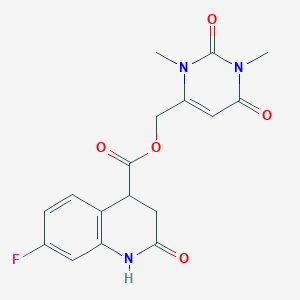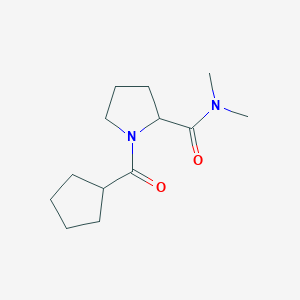
1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide, also known as CPP-115, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which has been implicated in various neurological disorders. In
作用機序
The mechanism of action of 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide involves the inhibition of GABA transaminase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting GABA transaminase, 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide increases the levels of GABA in the brain, which has a calming effect and can reduce seizure activity.
Biochemical and Physiological Effects:
1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anticonvulsant and cognitive-enhancing effects, 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide has been shown to have anxiolytic and antidepressant effects. 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
実験室実験の利点と制限
One of the main advantages of 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide for lab experiments is its potency and specificity. 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide is a highly potent inhibitor of GABA transaminase, which makes it an ideal tool for studying the role of GABA in various neurological disorders. However, one of the limitations of 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide is its relatively short half-life, which can make it difficult to achieve sustained inhibition of GABA transaminase in vivo.
将来の方向性
There are a number of future directions for research on 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide. One area of research is the development of more potent and selective inhibitors of GABA transaminase. Another area of research is the investigation of the potential therapeutic applications of 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, research could focus on the development of prodrugs or other delivery systems to improve the pharmacokinetic properties of 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide. Overall, the potential therapeutic applications of 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide make it an exciting area of research with many possibilities for future exploration.
合成法
The synthesis of 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide involves the reaction of cyclopentanone with N,N-dimethylpropanediamine to form the corresponding imine. The imine is then reduced with sodium borohydride to yield 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide. The synthesis of 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide is relatively straightforward and can be achieved in good yields.
科学的研究の応用
1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide has been extensively studied in various scientific research applications. One of the most promising applications of 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide is in the treatment of epilepsy. Studies have shown that 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide is effective in reducing seizure activity in animal models of epilepsy. 1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
1-(cyclopentanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-14(2)13(17)11-8-5-9-15(11)12(16)10-6-3-4-7-10/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHTUPUVIARXMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one](/img/structure/B7493030.png)
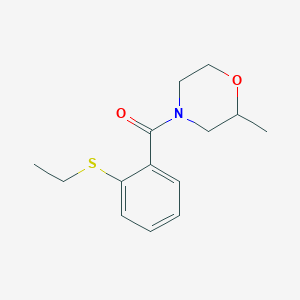
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7493039.png)

